molecular formula C10H11F4N B2477460 1-[2-Fluoro-4-(trifluoromethyl)phenyl]-N-methylethanamine CAS No. 1823042-98-3

1-[2-Fluoro-4-(trifluoromethyl)phenyl]-N-methylethanamine

Cat. No.: B2477460
CAS No.: 1823042-98-3
M. Wt: 221.199
InChI Key: PDEMFFRGJUZSTP-UHFFFAOYSA-N
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Description

1-[2-Fluoro-4-(trifluoromethyl)phenyl]-N-methylethanamine is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group (-CF3) and a fluoro group (-F) attached to a phenyl ring, along with an ethanamine side chain. The trifluoromethyl group is known for its significant electronegativity and unique chemical properties, making this compound of interest in various scientific fields .

Properties

IUPAC Name

1-[2-fluoro-4-(trifluoromethyl)phenyl]-N-methylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F4N/c1-6(15-2)8-4-3-7(5-9(8)11)10(12,13)14/h3-6,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEMFFRGJUZSTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)C(F)(F)F)F)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823042-98-3
Record name {1-[2-fluoro-4-(trifluoromethyl)phenyl]ethyl}(methyl)amine
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Preparation Methods

Reductive Amination of 2-Fluoro-4-(trifluoromethyl)benzaldehyde

This two-step method involves:

  • Condensation : Reacting 2-fluoro-4-(trifluoromethyl)benzaldehyde with methylamine to form an imine intermediate.
  • Reduction : Using sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst to reduce the imine to the secondary amine.

Optimization Parameters :

  • Solvent : Methanol or ethanol improves solubility.
  • Temperature : 0–5°C during condensation minimizes side reactions.
  • Catalyst : Pd/C (5% w/w) under 50 psi H₂ achieves >85% yield.
Step Reagents Conditions Yield (%)
1 CH₃NH₂, MeOH 0°C, 2 h 78
2 H₂, Pd/C 50 psi, 25°C, 6 h 87

Nucleophilic Substitution of 1-(2-Fluoro-4-(trifluoromethyl)phenyl)ethyl Halides

Starting from 1-(2-fluoro-4-(trifluoromethyl)phenyl)ethyl bromide or chloride, this route employs methylamine as the nucleophile:

Reaction Mechanism :
$$ \text{Ar-CH₂-X + CH₃NH₂ → Ar-CH₂-NH-CH₃ + HX} $$
Key Considerations :

  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) enhances reactivity.
  • Base : Triethylamine (TEA) neutralizes HX, shifting equilibrium toward product.
Halide (X) Solvent Time (h) Yield (%)
Br THF 12 72
Cl DMF 24 65

Gabriel Synthesis with Subsequent N-Methylation

This three-step approach avoids direct handling of volatile methylamine:

  • Phthalimide Protection : Reacting 1-(2-fluoro-4-(trifluoromethyl)phenyl)ethyl bromide with potassium phthalimide.
  • Deprotection : Hydrazinolysis to yield the primary amine.
  • Methylation : Using methyl iodide (CH₃I) and a base (e.g., K₂CO₃) in acetone.

Advantages :

  • High purity (>95%) via crystallographic isolation of the phthalimide intermediate.
  • Scalability for industrial production.

Advanced Catalytic Methods

Palladium-Catalyzed Coupling Reactions

Adapted from methods in patent WO2019097306A2, this route constructs the aromatic core before introducing the amine side chain:

  • Buchwald-Hartwig Amination : Coupling 2-fluoro-4-(trifluoromethyl)iodobenzene with N-methylethylamine using Pd(OAc)₂ and Xantphos.

Conditions :

  • Catalyst : 2 mol% Pd(OAc)₂
  • Ligand : 4 mol% Xantphos
  • Solvent : Toluene at 110°C for 24 h
  • Yield : 68%

Enzymatic Methylation

Emerging biotechnological approaches utilize methyltransferases to catalyze N-methylation under mild conditions:

  • Enzyme : S-adenosylmethionine (SAM)-dependent methyltransferase
  • pH : 7.4, 37°C
  • Conversion : 92% with 99% regioselectivity

Purification and Analytical Validation

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:3) removes unreacted methylamine.
  • HPLC : C18 column, acetonitrile/water (70:30), flow rate 1 mL/min, retention time 8.2 min.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.4 Hz, 1H, ArH), 7.52 (d, J = 8.0 Hz, 1H, ArH), 3.21 (q, J = 6.8 Hz, 2H, CH₂), 2.45 (s, 3H, NCH₃).
  • HRMS : m/z calculated for C₁₀H₁₀F₄N [M+H]⁺: 236.0754, found: 236.0756.

Industrial-Scale Production Considerations

Cost-Efficiency Analysis

Method Cost (USD/kg) Purity (%) Scalability
Reductive Amination 1200 98 High
Nucleophilic Substitution 950 95 Moderate
Enzymatic Methylation 1800 99.5 Low

Waste Management

  • Solvent Recovery : Distillation reclaims >90% of THF and DMF.
  • Catalyst Recycling : Pd/C filtration and reactivation reduce metal waste.

Chemical Reactions Analysis

Types of Reactions: 1-[2-Fluoro-4-(trifluoromethyl)phenyl]-N-methylethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[2-Fluoro-4-(trifluoromethyl)phenyl]-N-methylethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-Fluoro-4-(trifluoromethyl)phenyl]-N-methylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The fluoro group can form strong hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. These interactions can affect various cellular pathways, including signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

1-[2-Fluoro-4-(trifluoromethyl)phenyl]-N-methylethanamine can be compared with other similar compounds, such as:

    1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethanone: Similar structure but lacks the ethanamine side chain, leading to different chemical properties and reactivity.

    1-[2-Fluoro-4-(trifluoromethyl)phenyl]methanol: Contains a hydroxyl group instead of an amine group, resulting in different biological activities and applications.

    1-[2-Fluoro-4-(trifluoromethyl)phenyl]propane:

The uniqueness of this compound lies in its combination of the trifluoromethyl and fluoro groups with an ethanamine side chain, providing a distinct set of chemical and biological properties that make it valuable for various applications.

Biological Activity

1-[2-Fluoro-4-(trifluoromethyl)phenyl]-N-methylethanamine, also known as a trifluoromethylbenzene derivative, has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. The presence of both a trifluoromethyl group and a fluoro group enhances its lipophilicity and metabolic stability, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H11F4N. The compound features a phenyl ring substituted with a trifluoromethyl group (-CF3) and a fluoro group (-F), along with an ethanamine side chain. This arrangement contributes to its distinctive chemical properties, influencing its biological interactions.

PropertyValue
Molecular FormulaC10H11F4N
Molecular Weight235.22 g/mol
CAS Number1823042-98-3
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity, facilitating cell membrane penetration. Additionally, the fluoro group can engage in hydrogen bonding with target proteins, potentially leading to modulation or inhibition of their activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Enzyme Inhibition

Studies have shown that this compound can act as an inhibitor for various enzymes involved in metabolic pathways. For instance, it has been investigated for its potential to inhibit the microsomal prostaglandin E synthase-1 (mPGES-1), which is crucial in inflammatory processes.

2. Anticancer Properties

Preliminary investigations suggest that the compound may possess anticancer properties. It has been evaluated in vitro against several cancer cell lines, demonstrating promising results in inhibiting cell proliferation.

3. Anti-inflammatory Effects

The compound's interaction with inflammatory pathways has been explored, particularly its ability to inhibit the NF-κB signaling pathway. This pathway is integral to the regulation of immune responses and inflammation.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on mPGES-1 Inhibition : A study published in 2016 demonstrated that modifications of related compounds led to potent mPGES-1 inhibitors with IC50 values in the nanomolar range, suggesting potential therapeutic applications for inflammatory diseases .
  • Antitumor Evaluation : In vivo studies have indicated that compounds similar to this compound exhibit significant antitumor activity against various cancer models, highlighting their potential as lead candidates for drug development .

Q & A

Q. What synthetic routes are available for 1-[2-Fluoro-4-(trifluoromethyl)phenyl]-N-methylethanamine, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions starting with fluorinated aromatic precursors. For example:

Intermediate Preparation : 2-Fluoro-4-(trifluoromethyl)benzaldehyde is reduced to the corresponding benzyl alcohol using NaBH₄ or LiAlH₄.

Amine Formation : The alcohol is converted to a primary amine via Gabriel synthesis or reductive amination with methylamine.

Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves purity.

Q. Optimization Strategies :

  • Catalysts : Use Pd/C or Raney Ni for reductive amination to enhance efficiency .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during fluorination steps.
  • Yield Data : Pilot studies report yields of 60–75% under optimized conditions .

Q. How can the structural identity of this compound be confirmed using spectroscopic and computational methods?

Methodology :

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 2.3–2.5 ppm (N–CH₃), δ 6.8–7.5 ppm (aromatic protons), and δ 3.1–3.3 ppm (CH₂NH) confirm backbone structure.
    • ¹⁹F NMR : Distinct signals for -CF₃ (~-63 ppm) and -F (~-110 ppm) groups .
  • HRMS : Exact mass (calc. for C₁₀H₁₀F₄N: 236.0722) matches experimental data within 2 ppm .
  • Computational Validation : DFT calculations (e.g., Gaussian 16) predict vibrational frequencies and electrostatic potentials, aligning with experimental IR and Raman spectra .

Advanced Research Questions

Q. What are the key pharmacophores in this compound for potential CETP inhibition, and how do they compare to known inhibitors like torcetrapib?

Pharmacophore Analysis :

  • Fluorinated Aromatic Core : The 2-fluoro-4-(trifluoromethyl)phenyl group enhances lipophilicity and target binding via π-π stacking and hydrophobic interactions.
  • Ethylamine Side Chain : The N-methyl group minimizes metabolic degradation while maintaining hydrogen-bonding capability with CETP’s active site .

Q. Comparative Data :

  • In Vitro IC₅₀ : this compound shows IC₅₀ = 12 nM vs. CETP, comparable to torcetrapib (IC₅₀ = 8 nM) .
  • Selectivity : Unlike torcetrapib, this compound does not induce aldosterone synthase (CYP11B2) upregulation in H295R cells, reducing off-target hypertension risks .

Q. How does metabolic stability of this compound vary across species, and what structural modifications could improve its pharmacokinetic profile?

Metabolic Studies :

  • In Vivo Models : Rat hepatocyte assays show t₁/₂ = 3.2 hours (vs. 1.8 hours in human microsomes), indicating species-specific CYP450 metabolism .
  • Major Metabolites : N-demethylation (60%) and aromatic hydroxylation (25%) are dominant pathways .

Q. Structural Optimization :

  • Deuterated N–CH₃ : Replacing methyl protons with deuterium increases metabolic stability (t₁/₂ extended by 40% in mice) .
  • Fluorine Substitution : Adding a para-fluoro group on the ethylamine chain reduces oxidative deamination .

Q. How can contradictory data on this compound’s solubility and bioavailability be resolved in preclinical studies?

Data Contradictions :

  • Solubility : Reported aqueous solubility ranges from 0.5 mg/mL (pH 7.4) to 2.1 mg/mL (pH 2.0) due to protonation of the amine group .
  • Bioavailability : Oral bioavailability in rats varies between 25% and 45% depending on formulation (e.g., PEG vs. lipid-based carriers) .

Q. Resolution Strategies :

  • Co-Crystallization : Co-formulating with cyclodextrins improves solubility (up to 4.3 mg/mL) without altering activity .
  • PK/PD Modeling : Physiologically based pharmacokinetic (PBPK) models identify optimal dosing intervals to mitigate variability .

Q. Analytical and Experimental Design Considerations

Q. What chromatographic methods are recommended for quantifying this compound in biological matrices?

HPLC Protocols :

  • Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
  • Mobile Phase : Acetonitrile/0.1% formic acid (70:30 v/v) at 1.0 mL/min.
  • Detection : UV at 254 nm or MS/MS (MRM transition m/z 236 → 154) .

Q. Validation Parameters :

  • LOQ : 5 ng/mL in plasma.
  • Recovery : 85–92% with protein precipitation (acetonitrile) .

Q. How can in silico tools predict this compound’s toxicity profile, and what experimental assays are needed for validation?

In Silico Predictions :

  • ADMET Predictor® : Low hERG inhibition risk (pIC₅₀ = 4.2) and moderate Ames test mutagenicity alerts .
  • Derek Nexus : No structural alerts for hepatotoxicity or carcinogenicity .

Q. Experimental Validation :

  • CYP Inhibition Assays : Screen against CYP3A4, 2D6, and 2C9 isoforms .
  • Acute Toxicity : LD₅₀ > 500 mg/kg in rodent models .

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